7-Octen-4-OL

Übersicht

Beschreibung

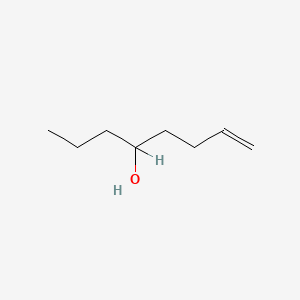

7-Octen-4-OL is an organic compound with the molecular formula C8H16O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an octene chain with a double bond at the seventh position and a hydroxyl group at the fourth position. It is used in various applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Octen-4-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 7-octene. In this method, 7-octene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 7-octyn-4-OL. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated pressures and temperatures. The hydrogenation reaction selectively reduces the triple bond in 7-octyn-4-OL to a double bond, resulting in the formation of this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, oxidation with pyridinium chlorochromate (PCC) can convert this compound to 7-octen-4-one.

Reduction: The compound can be reduced to form saturated alcohols. For instance, catalytic hydrogenation can convert this compound to 7-octanol.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride (SOCl2) can convert this compound to 7-octen-4-yl chloride.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Oxidation: 7-octen-4-one

Reduction: 7-octanol

Substitution: 7-octen-4-yl chloride

Wissenschaftliche Forschungsanwendungen

Chemistry

7-Octen-4-OL serves as an important intermediate in organic synthesis. Its unique structure enables it to act as a building block for various organic compounds, facilitating the development of new materials and chemicals.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial and Antifungal Properties : Studies have shown its effectiveness against various pathogens. For example, it demonstrates notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.15% to 2.50% .

Table 1: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.31 - 2.50% |

| Escherichia coli | 0.15 - 1.25% |

| Pseudomonas aeruginosa | >2.5% |

| Bacillus cereus | Notable inhibition observed |

Medicine

The compound has potential applications in drug development, particularly in treating infections and inflammation due to its antimicrobial properties . Ongoing research aims to explore its efficacy further in clinical settings.

Industry

In the fragrance and flavor industry, this compound is valued for its pleasant odor profile, often described as fresh and mushroom-like . Additionally, it is used in the production of certain polymers and resins, contributing to various industrial applications.

Case Study 1: Antifungal Activity

A study conducted on the antifungal properties of this compound revealed its effectiveness against several fungal strains, suggesting its potential use in agricultural applications to combat plant pathogens . The compound was tested against a range of fungi, showing promising results that warrant further exploration.

Case Study 2: Volatile Organic Compounds in Cancer Detection

Research investigating volatile organic compounds (VOCs) found that this compound can be detected in urine samples from prostate cancer patients, indicating its potential role as a biomarker for cancer detection . The study utilized gas chromatography/mass spectrometry to analyze VOC profiles, highlighting the compound's relevance in medical diagnostics.

Wirkmechanismus

The mechanism of action of 7-Octen-4-OL varies depending on its application. In biological systems, it is believed to exert its effects by interacting with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially disrupting microbial cell walls and inhibiting their growth. In chemical reactions, the double bond and hydroxyl group provide reactive sites for various transformations, enabling its use as a versatile intermediate.

Vergleich Mit ähnlichen Verbindungen

1-Octen-3-OL:

2-Octen-1-OL: This compound has the hydroxyl group at the first position and a double bond at the second position.

3-Octen-2-OL: It features the hydroxyl group at the second position and a double bond at the third position.

Uniqueness of 7-Octen-4-OL: this compound is unique due to the specific positioning of its double bond and hydroxyl group. This configuration imparts distinct chemical properties, making it suitable for specific applications in synthesis and research. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility compared to similar compounds.

Biologische Aktivität

7-Octen-4-ol, a naturally occurring compound, is primarily recognized for its role in the aroma of certain foods and its potential biological activities. This article delves into its antibacterial, antifungal, and other biological properties, supported by various studies and findings.

This compound is classified as an unsaturated alcohol with the molecular formula . Its structure contributes to its unique olfactory properties, often described as having a fresh, mushroom-like scent. This compound is found in various essential oils and has been studied for its diverse biological activities.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of this compound against a range of pathogens.

Table 1: Antibacterial Efficacy of this compound Against Various Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.31 - 2.50% |

| Escherichia coli | 0.15 - 1.25% |

| Pseudomonas aeruginosa | >2.5% |

| Bacillus cereus | Notable inhibition observed |

The compound exhibits varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, it shows significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values ranging from 0.31% to 2.50% . However, its effectiveness against Pseudomonas aeruginosa is limited, requiring concentrations greater than 2.5% for inhibition .

Antifungal Properties

Research indicates that this compound also possesses antifungal activity. It has been tested against various fungal strains, showing promising results in inhibiting growth and biofilm formation.

Table 2: Antifungal Activity of this compound

| Fungi | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus niger | 1.0 |

These findings suggest that this compound could be utilized in developing natural antifungal agents .

The antibacterial action of this compound is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. Studies have shown that it can inhibit biofilm formation and quorum sensing in bacteria, which are critical for their virulence and resistance to antibiotics .

Case Studies

- Case Study on MRSA : A study investigated the efficacy of this compound against MRSA strains, demonstrating a significant reduction in bacterial load when treated with varying concentrations of the compound . The findings suggest that it could serve as an adjunct therapy in treating resistant infections.

- Biofilm Inhibition : Another research highlighted the ability of this compound to inhibit biofilm formation in Staphylococcus aureus, showcasing its potential as a therapeutic agent in preventing chronic infections associated with biofilms .

Eigenschaften

IUPAC Name |

oct-7-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3,8-9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWKMORBWQZWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968695 | |

| Record name | Oct-7-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53907-72-5 | |

| Record name | 7-Octen-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oct-7-en-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7-octen-4-ol function as a pheromone in bark beetles?

A1: this compound acts as a component of the aggregation pheromone in several bark beetle species, including Ips paraconfusus (California five-spined ips) []. Released by male beetles, it attracts both males and females to a host tree, facilitating mass attack and successful colonization []. The specific blend of pheromone components, including this compound and ipsdienol, varies among species and influences the attraction of different species [, ].

Q2: Is there evidence that bark beetles can distinguish between different forms of this compound?

A2: Yes, research demonstrates that the European fir engraver (Pityokteines curvidens) exhibits selectivity towards the (S)-(-)-isomer of this compound, showing aggregation behavior only in its presence []. The (R)-(+)-isomer proves biologically inactive for this species, highlighting the chiral nature of the pheromone receptor system in Pityokteines curvidens []. This chiral specificity emphasizes the importance of stereochemistry in pheromone perception and response.

Q3: Can bark beetles synthesize this compound themselves?

A3: Yes, studies using radiolabeled precursors have confirmed that male Ips paraconfusus can biosynthesize this compound de novo, utilizing myrcene, a monoterpene found in their host pines, as a precursor []. Interestingly, female beetles of these species do not produce detectable amounts of this compound [].

Q4: Beyond its role as a pheromone component, has this compound been identified in other contexts?

A4: Yes, this compound has been detected in the volatile profile of rose apple (Syzygium jambos Alston) fruit from Brazil []. This suggests a potential role for this compound in the aroma profile of the fruit, although further research is needed to elucidate its specific contribution to the overall scent.

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C8H16O, and its molecular weight is 128.21 g/mol.

Q6: Are there any documented synthetic routes for producing this compound?

A6: Yes, several synthetic approaches to produce this compound have been reported in the scientific literature. These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.